N-(5-hydroxypentyl)-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide
Description
The compound N-(5-hydroxypentyl)-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide features a quinazolin-4-one core substituted with a 2-methylprop-2-en-1-yloxy group at position 6 and a methyl group at position 2.
The quinazolinone scaffold is pharmacologically significant, often associated with antitumor, antimicrobial, and anti-inflammatory activities. The presence of the hydroxypentyl chain may enhance solubility compared to purely aromatic analogs, while the methylprop-2-en-1-yloxy group could offer sites for further functionalization (e.g., Michael addition or polymerization) .
Properties
Molecular Formula |
C25H29N3O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(5-hydroxypentyl)-3-[2-methyl-6-(2-methylprop-2-enoxy)-4-oxoquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C25H29N3O4/c1-17(2)16-32-21-10-11-23-22(15-21)25(31)28(18(3)27-23)20-9-7-8-19(14-20)24(30)26-12-5-4-6-13-29/h7-11,14-15,29H,1,4-6,12-13,16H2,2-3H3,(H,26,30) |
InChI Key |
WBSNNJRILHMLGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=C)C)C(=O)N1C3=CC=CC(=C3)C(=O)NCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxypentyl)-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents under acidic or basic conditions.
Introduction of the Benzamide Group: The benzamide group can be introduced via an amide coupling reaction between the quinazolinone intermediate and a benzoyl chloride derivative.
Attachment of the Hydroxypentyl Side Chain: The hydroxypentyl side chain can be attached through a nucleophilic substitution reaction, where a hydroxypentyl halide reacts with the quinazolinone-benzamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxypentyl)-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypentyl side chain can be oxidized to form a carboxylic acid derivative.
Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone derivative.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-(5-hydroxypentyl)-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against certain diseases or conditions.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-(5-hydroxypentyl)-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide involves its interaction with specific molecular targets. The quinazolinone core may interact with enzymes or receptors, modulating their activity. The hydroxypentyl side chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Target Compound vs. Thiadiazole-Based Benzamides ()
The evidence highlights benzamide derivatives with thiadiazole or pyridine cores (e.g., compounds 6 , 8a–c ). Key differences include:
- Quinazolinones exhibit conjugated carbonyl groups, enhancing stability and π-π stacking interactions.
- Substituents : The hydroxypentyl chain in the target compound contrasts with phenyl or acetyl groups in analogs (e.g., 8a ), likely improving aqueous solubility and bioavailability.
- Functional Groups : The methylprop-2-en-1-yloxy group in the target compound introduces allyl ether reactivity, absent in compounds like 6 or 8b , which feature isoxazole or ester groups .
Target Compound vs. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
The compound in contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. In contrast, the target compound’s hydroxypentyl group may act as a monodentate ligand, limiting catalytic utility but offering distinct solubility advantages .
Physicochemical Properties
The following table compares inferred properties of the target compound with analogs from :
Spectral and Analytical Data
While spectral data for the target compound are unavailable, comparisons can be drawn from :
- IR Spectroscopy: The target’s quinazolinone carbonyl (C=O) would absorb near 1670–1700 cm⁻¹, similar to acetyl or ester carbonyls in 8a–c (1679–1719 cm⁻¹) .
- ¹H-NMR : The hydroxypentyl chain would show broad signals near δ 1.5–3.5 ppm (methylene/methine protons) and a hydroxyl proton at δ ~4–5 ppm, distinct from aromatic-dominated spectra in 6 or 8a .
- Mass Spectrometry : A molecular ion peak near m/z 465 is expected, with fragmentation patterns involving loss of the hydroxypentyl chain (m/z ~349) or allyl ether group (m/z ~105) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
